REACTION_CXSMILES
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[Cl:1][C:2]1[CH:9]=[CH:8][CH:7]=[C:6]([F:10])[C:3]=1[C:4]#[N:5].C1C(=O)N([Br:18])C(=O)C1>OS(C(F)(F)F)(=O)=O>[Br:18][C:9]1[C:2]([Cl:1])=[C:3]([C:6]([F:10])=[CH:7][CH:8]=1)[C:4]#[N:5]
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Name
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|
Quantity
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15.6 g
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Type
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reactant
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Smiles
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ClC1=C(C#N)C(=CC=C1)F
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Name
|
|
Quantity
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75 mL
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Type
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solvent
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Smiles
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OS(=O)(=O)C(F)(F)F
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Name
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|
Quantity
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17.8 g
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Type
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reactant
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Smiles
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C1CC(=O)N(C1=O)Br
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Control Type
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AMBIENT
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Type
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CUSTOM
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Details
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stirred overnight
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Rate
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UNSPECIFIED
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RPM
|
0
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Conditions are dynamic
|
1
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Details
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See reaction.notes.procedure_details.
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Type
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ADDITION
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Details
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The reaction mixture was poured into ice
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Type
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EXTRACTION
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Details
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extracted with DCM (2×)
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Type
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WASH
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Details
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DCM layers were washed with NaHCO3 and brine
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Type
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DRY_WITH_MATERIAL
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Details
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The DCM was dried over Na2SO4
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Type
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FILTRATION
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Details
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then filtered
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Type
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CONCENTRATION
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Details
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concentrated
|
Type
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CUSTOM
|
Details
|
The product was purified by chromatography through a 330 g ISCO Redi-Sep column with 10-20% ethyl acetate/hexane solvent system
|
Reaction Time |
8 (± 8) h |
Name
|
|
Type
|
product
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Smiles
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BrC=1C(=C(C#N)C(=CC1)F)Cl
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |